Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate
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Overview
Description
Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique framework makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde, forming an olefin intermediate through a Knoevenagel reaction .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and energy consumption. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully or partially hydrogenated compounds .
Scientific Research Applications
Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their biological activities and applications.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate is unique due to its specific imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
methyl 3-imidazo[1,2-a]pyrimidin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-9(14)4-3-8-7-13-6-2-5-11-10(13)12-8/h2,5-7H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJDWXWFNVUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN2C=CC=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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